molecular formula C15H11BrCl2O3 B2747365 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 219765-92-1

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2747365
CAS No.: 219765-92-1
M. Wt: 390.05
InChI Key: RBRZYTZCDMGCRW-UHFFFAOYSA-N
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Description

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is a synthetic brominated benzaldehyde derivative designed for advanced pharmaceutical and dermatological research. As a structural analog of bioactive compounds found in marine algae, this chemical scaffold is investigated for its potential to modulate key cellular pathways involved in inflammation and immune response . Research on similar brominated benzaldehydes has demonstrated significant protective effects in skin biology models, including the amelioration of particulate matter (PM2.5)-induced cell cycle arrest and autophagy in human keratinocytes, highlighting its value in studying environmental skin damage . Furthermore, related compounds have been shown to suppress TNF-α/IFN-γ-stimulated inflammation and the subsequent deterioration of the skin barrier, suggesting potential applications in researching inflammatory skin conditions . The structural features of this compound—including the bromo and dichlorobenzyloxy substituents—make it a valuable intermediate for synthesizing more complex molecules, such as those explored for immunomodulatory applications in patent literature . This reagent is positioned as a key tool for researchers exploring novel therapeutic agents in immunology and dermatology.

Properties

IUPAC Name

3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2O3/c1-20-14-6-10(7-19)4-11(16)15(14)21-8-9-2-3-12(17)13(18)5-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRZYTZCDMGCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde typically involves multiple steps:

    Etherification: The formation of an ether bond between the benzaldehyde and the 3,4-dichlorobenzyl group.

    Methoxylation: The addition of a methoxy group to the benzaldehyde ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, etherification, and methoxylation reactions under controlled conditions to ensure high yield and purity. These methods often utilize specialized equipment and reagents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyloxy Group

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS 30033-94-4)
  • Structural Difference : The benzyloxy group has 2,4-dichloro substitution instead of 3,4-dichloro.
  • This compound is listed as a discontinued product (95% purity) .
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS 345985-64-0)
  • Structural Difference : The benzyloxy group has a single 2-chloro substituent.
  • Impact : The absence of a second chlorine atom reduces electron-withdrawing effects, which may lower stability under acidic conditions. It is available at 95% purity .
3-Bromo-4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde
  • Structural Difference : The benzyloxy group has a 4-chloro substituent, and the methoxy group is at the 3-position instead of the 5-position.
  • Impact : Altered substitution patterns may shift regioselectivity in cross-coupling reactions .

Variations in Alkoxy and Hydroxy Groups

2-Bromo-4,5-dimethoxybenzaldehyde (CAS 5392-10-9)
  • Structural Difference : Replaces the benzyloxy group with a methoxy group and lacks chlorine atoms.
  • Impact : The dimethoxy configuration enhances electron-donating effects, increasing solubility in polar solvents. Similarity score: 0.91 .
2-Bromo-5-hydroxy-4-methoxybenzaldehyde (CAS 2973-59-3)
  • Structural Difference : Features a hydroxyl group at the 5-position instead of a methoxy group.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability, improving crystallinity (m.p. 203–204°C for related acids) .

Functional Group Replacements

3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 384857-24-3)
  • Structural Difference : Substitutes methoxy with ethoxy and introduces a fluorine atom on the benzyl group.
  • Impact : The ethoxy group increases lipophilicity, while fluorine enhances metabolic stability in pharmaceutical contexts .
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1706453-94-2)
  • Structural Difference : Incorporates an oxadiazole-2-amine moiety linked to the benzaldehyde core.
  • Impact : The oxadiazole ring introduces heterocyclic reactivity, enabling applications in medicinal chemistry .

Data Table: Key Properties of Selected Analogs

Compound Name Substituents Melting Point (°C) Purity Key References
Target Compound 3,4-dichlorobenzyloxy, 5-methoxy Not Reported N/A N/A
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxy 2,4-dichlorobenzyloxy Not Reported 95%
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxy 2-chlorobenzyloxy Not Reported 95%
2-Bromo-4,5-dimethoxybenzaldehyde 4,5-dimethoxy Not Reported Not Reported
2-Bromo-3:4-dimethoxybenzaldehyde 3,4-dimethoxy 86 Not Reported

Research Findings and Trends

  • Substituent Position Sensitivity : The position of chlorine atoms on the benzyloxy group significantly affects steric and electronic properties. For example, 2,4-dichloro substitution may hinder reactivity compared to 3,4-dichloro .
  • Functional Group Interplay : Hydroxy groups enhance crystallinity, while ethoxy groups improve lipophilicity .

Biological Activity

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H11BrCl2O3
  • Molar Mass : 390.06 g/mol
  • Boiling Point : Approximately 476.7 °C
  • Density : 1.560 g/cm³

The biological activity of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is attributed to its ability to interact with specific molecular targets within cells. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to bind effectively to various enzymes and receptors involved in cellular signaling pathways. This interaction can lead to either the inhibition or activation of biological processes, depending on the target.

Anticancer Activity

Research indicates that compounds similar to 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde exhibit significant anticancer properties. In particular:

  • Case Study : A study demonstrated that derivatives of bromophenol compounds showed promise in inhibiting the proliferation of leukemia K562 cells. These compounds induced apoptosis without affecting cell cycle distribution, suggesting a targeted mechanism of action against cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

  • Research Findings : In vitro studies have shown that certain derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine has been linked to enhanced antibacterial efficacy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
3-Bromo-4-chloroanilineAnticancerInhibition of cell proliferation
3,4-Dichlorobenzyl bromideAntimicrobialDisruption of bacterial cell wall synthesis
3-Bromo-5-methoxybenzaldehydeAntioxidantScavenging free radicals

Research Applications

The potential applications of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde extend beyond basic research:

  • Medicinal Chemistry : It serves as a precursor for synthesizing novel therapeutic agents aimed at treating various diseases.
  • Pharmacology : Its unique structure allows for the exploration of new drug formulations targeting specific diseases.
  • Environmental Studies : Investigated for its role in bioremediation processes due to its reactivity with environmental pollutants.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde, and what challenges arise in optimizing yield?

  • Methodology :

  • The compound can be synthesized via nucleophilic substitution of a brominated benzaldehyde precursor with 3,4-dichlorobenzyl chloride under alkaline conditions.
  • Key steps include protecting the aldehyde group during etherification (e.g., using acetal protection) to avoid side reactions .
  • Challenges include steric hindrance from the methoxy group and competing elimination reactions. Optimize reaction temperature (40–60°C) and use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology :

  • Analytical Techniques :
  • HPLC : Assess purity (>95% by area normalization) using a C18 column with a methanol/water mobile phase .
  • NMR : Confirm substitution patterns (e.g., integration ratios for aromatic protons and methoxy groups). The aldehyde proton typically appears as a singlet near δ 10.2 ppm .
  • Mass Spectrometry : Verify molecular weight (C₁₅H₁₀BrCl₂O₃; theoretical MW 394.05) via ESI-MS .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology :

  • Store in amber glass vials under inert gas (argon) at –20°C to prevent aldehyde oxidation and hydrolysis of the ether linkage .
  • Monitor degradation via periodic TLC or HPLC; degradation products may include free benzaldehyde derivatives or halogenated byproducts .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichlorobenzyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • The electron-withdrawing Cl substituents activate the benzyloxy group for electrophilic substitution but may deactivate the bromine atom in Suzuki-Miyaura couplings.
  • Use Pd(dppf)Cl₂ as a catalyst with elevated temperatures (80–100°C) to overcome reduced reactivity .
  • Compare reaction rates with analogs lacking Cl substituents to isolate electronic effects .

Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?

  • Data Contradictions :

  • Some studies report moderate antimicrobial activity (MIC 50–100 µM), while others show no activity under similar conditions .
    • Resolution Strategies :
  • Validate assay conditions: Use standardized microbial strains (e.g., ATCC controls) and check for solvent interference (e.g., DMSO toxicity thresholds) .
  • Explore synergistic effects with adjuvants (e.g., efflux pump inhibitors) to enhance activity .

Q. What computational approaches are used to predict the compound’s binding affinity for kinase targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using the aldehyde group as a potential electrophilic warhead.
  • Prioritize kinases with conserved cysteine residues near the ATP-binding pocket (e.g., JAK2, EGFR) .
  • Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics .

Q. How does the steric bulk of the 3,4-dichlorobenzyl group affect crystallization and X-ray diffraction analysis?

  • Methodology :

  • Co-crystallize with small molecules (e.g., thiourea) to improve crystal packing.
  • Use synchrotron radiation for high-resolution data collection, resolving disorder in the dichlorobenzyl moiety .
  • Compare with less-hindered analogs (e.g., 4-methoxybenzyl derivatives) to isolate steric effects .

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